2,5-Diaminopentanoic acid;hydron;chloride

Description

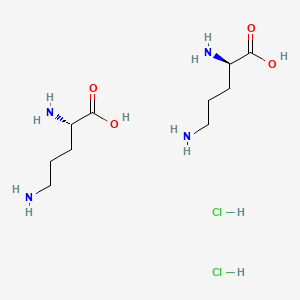

Ornithine hydrochloride, specifically L-Ornithine hydrochloride (CAS 3184-13-2), is a salt of the non-proteinogenic amino acid ornithine, formed by the reaction of L-ornithine with hydrochloric acid. Its molecular formula is C₅H₁₂N₂O₂·HCl, with a molecular weight of 168.62 g/mol . Structurally, it features a pentanoic acid backbone with amino groups at positions 2 and 5, protonated by HCl (Figure 1). This compound is widely used in biochemical research, pharmaceutical synthesis, and industrial applications due to its role in the urea cycle and polyamine biosynthesis .

L-Ornithine hydrochloride is supplied as a stable solid (≥95% purity) with a solubility of ~10 mg/mL in phosphate-buffered saline (PBS, pH 7.2) .

Properties

CAS No. |

22834-83-9 |

|---|---|

Molecular Formula |

C5H13ClN2O2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2,5-diaminopentanoic acid;hydron;chloride |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |

InChI Key |

GGTYBZJRPHEQDG-UHFFFAOYSA-N |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl |

Canonical SMILES |

[H+].C(CC(C(=O)O)N)CN.[Cl-] |

physical_description |

White odorless crystalline powder; [Sigma-Aldrich MSDS] |

Related CAS |

1069-31-4 |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of L-Arginine Monohydrochloride

A widely adopted industrial method involves the alkaline hydrolysis of L-arginine monohydrochloride. The process, patented by CN1594282A, employs barium hydroxide $$[Ba(OH)_2]$$ under controlled conditions:

- Reaction Conditions :

- Temperature: 100–110°C

- Alkaline concentration: 0.4–0.5M $$Ba(OH)_2$$

- Hydrolysis duration: 2–3 hours

The hydrolysis product is neutralized with dilute sulfuric acid $$[H2SO4]$$, precipitating barium sulfate $$[BaSO_4]$$ as a byproduct. The filtrate is concentrated and crystallized to yield crude L-ornithine hydrochloride, which is recrystallized in pure water for purification.

Key Data :

| Parameter | Value |

|---|---|

| Yield (crude product) | 80% |

| Optical rotation $$[α]_D^{25}$$ | +22.05° (3M HCl, c=4.91%) |

| Purity | Meets Japanese (1992) and Degussa standards |

This method minimizes racemization and environmental impact, as $$BaSO_4$$ is inert and reusable in other industries.

Peptide Synthesis Derivatives

Early synthetic routes, such as those for gramicidin S precursors, utilized protected ornithine derivatives. For example, αδ-dicarbobenzoxy-L-ornithine was reacted with leucine methyl ester in ethyl acetate, followed by saponification and acidification to yield ornithine hydrochloride:

$$

\text{αδ-Dicarbobenzoxy-L-ornithyl-L-leucine methyl ester} \xrightarrow{\text{NaOH}} \text{Acid} \rightarrow \text{L-Ornithine hydrochloride}

$$

Key Data :

| Parameter | Value |

|---|---|

| Yield (ester hydrolysis) | 93% |

| Melting point | 60–61°C |

This method, though lower in scalability, ensures high enantiomeric purity for research applications.

Crystallization and Purification Techniques

Solvent-Based Recrystallization

Crude ornithine hydrochloride is purified using mixed solvents:

Resin Chromatography

Mother liquors from crystallization are passed through cation-exchange resins (e.g., Dowex 50WX8) to recover residual ornithine, increasing total yield to 85–90%.

Analytical Characterization

Physicochemical Properties

Data from Thermo Scientific Chemicals:

| Property | Value |

|---|---|

| Melting point | 238°C (decomposition) |

| Solubility (20°C) | 543 mg/mL in water |

| Optical rotation $$[α]_D^{25}$$ | +23° (5M HCl, c=5%) |

Spectroscopic Validation

- IR : Peaks at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (COO⁻ symmetric stretch).

- NMR : δ 3.2 ppm (α-CH), δ 1.7 ppm (β-CH₂).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| $$Ba(OH)_2$$ Hydrolysis | 80% | High | Industrial | Moderate (Ba²⁺ waste) |

| Peptide Derivative Route | 60–70% | Very High | Laboratory | Low |

| Fermentation | 85–90% | High | Industrial | Low |

Chemical Reactions Analysis

Types of Reactions: Ornithine–hydrogen chloride undergoes various chemical reactions, including:

Oxidation: Ornithine can be oxidized to form glutamate.

Reduction: Ornithine can be reduced to form polyamines such as putrescine.

Substitution: Ornithine can participate in substitution reactions to form derivatives like citrulline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like carbamoyl phosphate are used in the urea cycle.

Major Products:

Oxidation: Glutamate

Reduction: Putrescine

Substitution: Citrulline

Scientific Research Applications

Ornithine–hydrogen chloride has a wide range of applications in scientific research:

Mechanism of Action

Ornithine–hydrogen chloride exerts its effects primarily through its role in the urea cycle. It is converted to citrulline by ornithine transcarbamylase, which then participates in the production of arginine and urea . This process helps in the detoxification of ammonia. Additionally, ornithine is metabolized to arginine, which stimulates the release of growth hormone .

Comparison with Similar Compounds

DL-Ornithine Hydrochloride

CAS 1069-31-4 represents the racemic mixture (DL-form) of ornithine hydrochloride. While it shares the same molecular formula (C₅H₁₂N₂O₂·HCl ) and weight (168.62 g/mol ) as the L-enantiomer, its stereochemical differences lead to distinct biochemical behaviors. DL-Ornithine hydrochloride is less common in therapeutic applications due to the inactivity of the D-enantiomer in metabolic pathways. It is primarily used in research to study enantiomer-specific enzyme interactions .

Nα-Methyl-L-Ornithine Monohydrochloride

This derivative (CAS 37148-99-5) introduces a methyl group to the α-amino group of ornithine, yielding the formula C₆H₁₄N₂O₂·HCl (MW 182.65 g/mol) . The methylation reduces its reactivity in peptide bond formation, making it valuable in studying enzyme inhibition (e.g., ornithine decarboxylase). Unlike L-ornithine hydrochloride, it is used in specialized peptide synthesis .

Ornithine Aspartate

Ornithine aspartate (CAS 3230-94-2) combines ornithine with aspartic acid instead of HCl. This dual-amino-acid salt is clinically used to treat hepatic encephalopathy by enhancing ammonia detoxification. Its pharmacological profile diverges significantly from ornithine hydrochloride due to the aspartate counterion .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing ornithine hydrochloride (2/1) in academic research?

- Methodology : Synthesis typically involves the reaction of L-ornithine with hydrochloric acid under controlled stoichiometric conditions (2:1 molar ratio). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR peaks at δ 3.1–3.4 ppm for α-carbon protons and δ 172 ppm for the carboxyl group) and mass spectrometry (MS) for molecular weight verification (m/z 168.62 for CHClNO) . Elemental analysis or high-resolution MS (HRMS) is mandatory for new compounds to confirm purity and stoichiometry .

Q. How does the stability of ornithine hydrochloride vary under different storage conditions?

- Methodology : Stability studies should assess hygroscopicity, thermal decomposition (via thermogravimetric analysis, TGA), and photodegradation. Store at 2–8°C in airtight containers to prevent deliquescence. Degradation products (e.g., ammonium chloride) can be identified using HPLC with UV detection at 210 nm .

Q. Which analytical techniques are most reliable for quantifying ornithine hydrochloride in biological matrices?

- Methodology : Reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde) improves sensitivity for amino acid detection. Capillary electrophoresis (CE) with UV or fluorescence detection is also effective, particularly for separating enantiomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for ornithine hydrochloride across stereoisomers (D/L-forms)?

- Methodology : Solubility variations arise from stereochemical differences (e.g., D-ornithine hydrochloride [CAS 16682-12-5] vs. L-form [3184-13-2]). Use polar solvents (e.g., water, methanol) for the L-form and assess pH-dependent solubility (pKa 1.8–2.4 for carboxyl groups). Compare experimental data with computational models (e.g., COSMO-RS) to validate findings .

Q. What experimental designs are optimal for studying the CNS activity of ornithine hydrochloride in preclinical models?

- Methodology : Use murine models to evaluate dose-dependent effects (e.g., 100–500 mg/kg intraperitoneal). Monitor behavioral outcomes (open-field test) and biochemical markers (glutathione levels). Reference EC values (e.g., 112 µM for GPRC6A activation) to correlate in vitro and in vivo results .

Q. How do buffer systems affect the stability of ornithine hydrochloride in pharmacokinetic studies?

- Methodology : Test buffered solutions (pH 3–9) under simulated physiological conditions. Use LC-MS/MS to track degradation kinetics. Phosphate buffers (pH 7.4) are preferred for mimicking blood plasma, while acidic buffers (pH 2) simulate gastric environments .

Q. What strategies address contradictions in chiral resolution data between L- and D-ornithine hydrochloride?

- Methodology : Employ chiral stationary phases (e.g., cyclodextrin-based columns) for HPLC separation. Validate enantiomeric purity via circular dichroism (CD) spectroscopy. Cross-reference synthetic routes (e.g., racemic vs. asymmetric synthesis) to identify stereochemical impurities .

Q. How can researchers ensure compliance with regulatory guidelines when using compounded ornithine hydrochloride in preclinical studies?

- Methodology : Follow FDA compounding protocols (e.g., PCAC guidelines) for sterile preparation. Document batch-specific data (e.g., COA, COQ) and validate stability under intended storage conditions. Use non-patient-specific stocks only for exploratory research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.